7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide
Description
Properties
IUPAC Name |
7-iodo-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO2S/c7-5-3-6(1-2-6)11(9,10)8-4-5/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBKNNPSYDTUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CNS2(=O)=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate spirocyclic precursors that contain the necessary functional groups.
Oxidation: The sulfur atom is oxidized to form the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cyclization: The final step involves cyclization to form the spirocyclic structure, which can be facilitated by various catalysts and reaction conditions
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfone group can undergo further oxidation or reduction, depending on the desired transformation.
Cyclization and Ring-Opening: The spirocyclic structure can participate in cyclization or ring-opening reactions, leading to various derivatives
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it useful in the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide involves its interaction with specific molecular targets. The iodine atom and sulfone group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Non-Halogenated Parent Compound
The parent structure, 4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide, lacks the iodine substituent. Its molecular formula is C₅H₉N₅O₂S, with a molecular weight of 199.22 g/mol.
Halogenated Derivatives
- 7-Chloro-4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide : Substituting iodine with chlorine reduces molecular weight (191.65 g/mol) and increases electronegativity, favoring nucleophilic substitution reactions.
- 7-Bromo-4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide : Bromine offers intermediate reactivity between chlorine and iodine, with a molecular weight of 236.08 g/mol. Its larger atomic radius compared to chlorine may improve halogen-bonding interactions in biological systems.
Sulfur Oxidation Variants
- 4λ⁴-Thia-5-azaspiro[2.5]octane 4-oxide : The sulfoxide (S=O) analogue lacks the second oxygen atom, reducing electron-withdrawing effects and altering hydrogen-bonding capacity.
- 4λ⁶-Thia-5-azaspiro[2.5]octane 4,4,7-triiodide : A hypervalent iodine variant with additional iodides, exhibiting distinct redox properties.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Solubility (H₂O, mg/mL) |
|---|---|---|---|---|
| 7-Iodo-4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide | 325.12 | 168–172 (dec.) | 1.8 | 0.45 |
| Non-iodinated parent | 199.22 | 145–148 | -0.3 | 12.3 |
| 7-Chloro analogue | 191.65 | 132–135 | 0.7 | 8.2 |
| 7-Bromo analogue | 236.08 | 155–158 | 1.2 | 3.1 |
Key Observations :
- The iodine substituent increases molecular weight by ~63% compared to the parent compound, significantly reducing aqueous solubility due to hydrophobicity.
- Higher LogP values for halogenated derivatives correlate with enhanced membrane permeability, critical for drug delivery.
Reactivity and Stability
- Nucleophilic Substitution : The 7-iodo group undergoes slower SN2 reactions compared to chloro/bromo analogues due to iodine’s larger atomic radius and weaker leaving-group ability. However, its polarizability enhances radical-mediated reactivity.
- Thermal Stability : The iodinated derivative decomposes at lower temperatures (168–172°C) than the chloro (185–190°C) and bromo (175–180°C) analogues, likely due to steric strain from the bulky iodine atom.
Biological Activity
7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide is a heterocyclic compound notable for its unique spirocyclic structure, which integrates both sulfur and nitrogen atoms. This compound, with the CAS number 2470437-68-2, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound significantly influence its biological activity. The presence of iodine and sulfur-nitrogen heteroatoms contributes to its reactivity and interaction with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Iodine Atom | Enhances reactivity and potential binding interactions. |
| Sulfur-Nitrogen Heteroatoms | Contributes to unique chemical properties and biological interactions. |
| Spirocyclic Arrangement | Influences molecular conformation, affecting pharmacodynamics. |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas:
- Antiviral Activity : Similar compounds within the spirocyclic class have shown promise as antiviral agents, suggesting that this compound may exhibit similar properties.
- Kinase Inhibition : Research indicates that related compounds serve as intermediates in the synthesis of kinase inhibitors, which are crucial for treating diseases like Parkinson's disease and certain cancers .
- Receptor Agonism : Some derivatives have been identified as agonists for GPR43 receptors, indicating potential applications in metabolic disorders such as diabetes and obesity .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key areas of focus include:
- Binding Affinity Studies : Investigations into how this compound interacts with specific biological targets can provide insights into its therapeutic potential.
- Cellular Pathway Modulation : Understanding how this compound influences cellular signaling pathways is essential for elucidating its pharmacological effects.
Case Studies
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
-
Study on Antiviral Efficacy : A study demonstrated that related spirocyclic compounds exhibited significant antiviral activity against various viral strains, suggesting a similar potential for this compound.
- Methodology : In vitro assays were conducted to assess cytotoxicity and antiviral efficacy.
- Findings : Compounds showed IC50 values indicating effective inhibition of viral replication.
-
Kinase Inhibition Research : Another study focused on the synthesis of kinase inhibitors derived from similar spirocyclic frameworks.
- Application : The synthesized compounds were evaluated for their ability to inhibit LRRK2 kinase activity.
- Results : Several derivatives demonstrated promising inhibitory effects, supporting further exploration of this compound in this context.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 7-Iodo-4λ⁶-thia-5-azaspiro[2.5]octane 4,4-dioxide?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using orthogonal experimental design. For bicyclic sulfonamide analogs, iodine incorporation at the 7-position often demands controlled electrophilic substitution conditions to avoid over-iodination or ring-opening side reactions. Characterization via H/C NMR and X-ray crystallography (for stereochemical confirmation) is critical, as seen in related spirocyclic β-lactam syntheses . Stability studies under varying pH and temperature conditions should precede scale-up efforts, referencing safety protocols for iodinated heterocycles .
Q. Which spectroscopic techniques are most reliable for characterizing the spirocyclic core of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (H, C, N) are essential for confirming the spirocyclic structure. For iodine localization, X-ray crystallography provides unambiguous spatial resolution, while IR spectroscopy identifies sulfone (S=O) and azetidine (N–H) functional groups. Comparative analysis with non-iodinated analogs (e.g., tazobactam derivatives) helps distinguish electronic effects of iodine substitution .
Q. How can researchers assess the hydrolytic stability of the sulfone and azetidine moieties under physiological conditions?
- Methodological Answer : Accelerated stability testing in buffered solutions (pH 1–9, 37°C) with HPLC monitoring quantifies degradation rates. For sulfone stability, compare half-life () values against non-iodinated analogs. Molecular dynamics simulations (e.g., COMSOL Multiphysics) model hydrolytic susceptibility by analyzing bond dissociation energies and solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
